Dodecyl hydrogen sulfate;propan-2-amine

Catalog No.
S15342212
CAS No.
3032-58-4
M.F
C15H35NO4S
M. Wt
325.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dodecyl hydrogen sulfate;propan-2-amine

CAS Number

3032-58-4

Product Name

Dodecyl hydrogen sulfate;propan-2-amine

IUPAC Name

dodecyl hydrogen sulfate;propan-2-amine

Molecular Formula

C15H35NO4S

Molecular Weight

325.5 g/mol

InChI

InChI=1S/C12H26O4S.C3H9N/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;1-3(2)4/h2-12H2,1H3,(H,13,14,15);3H,4H2,1-2H3

InChI Key

MDZWIXZQWCUXAB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOS(=O)(=O)O.CC(C)N

Dodecyl hydrogen sulfate; propan-2-amine is an organic compound characterized by its surfactant properties. It is an anionic surfactant, which means it carries a negative charge in solution, making it effective in reducing surface tension. The compound is often used in various industrial applications, particularly in cleaning and hygiene products. Its structure includes a dodecyl group, which is a long hydrocarbon chain, contributing to its hydrophobic characteristics, while the sulfate group imparts hydrophilicity.

The chemical formula for dodecyl hydrogen sulfate; propan-2-amine is C21H47NO4SC_{21}H_{47}NO_4S, and it has a molecular weight of approximately 421.67 g/mol. This compound is known for its effectiveness in solubilizing and emulsifying substances, making it valuable in both laboratory and industrial settings .

  • Hydrolysis: Under acidic or basic conditions, the sulfate group can be hydrolyzed, leading to the formation of dodecyl alcohol and sulfuric acid.
  • Neutralization: The compound can react with bases to form corresponding salts.
  • Substitution Reactions: The sulfate group can be substituted by other functional groups under appropriate conditions.

These reactions are essential for modifying the compound's properties for specific applications in research and industry .

Dodecyl hydrogen sulfate; propan-2-amine exhibits notable biological activity, particularly as a surfactant in biological systems. It is commonly utilized in biochemical assays and protein purification techniques such as sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). In this context, it denatures proteins by disrupting non-covalent interactions, allowing for their separation based on molecular weight.

Additionally, due to its surfactant properties, it can influence cell membrane integrity and permeability, which is significant in drug delivery systems and cellular studies .

The synthesis of dodecyl hydrogen sulfate; propan-2-amine typically involves several steps:

  • Sulfonation: Dodecyl alcohol undergoes sulfonation using a sulfonating agent such as sulfur trioxide or chlorosulfonic acid to form dodecyl hydrogen sulfate.
  • Neutralization: The resulting dodecyl hydrogen sulfate can be neutralized with propan-2-amine to yield the final product.
  • Purification: The product is usually purified through crystallization or distillation methods to achieve the desired purity levels.

This synthetic route allows for the controlled production of the compound with specific characteristics tailored for its intended applications .

Dodecyl hydrogen sulfate; propan-2-amine finds widespread use across various fields:

  • Cleaning Products: As an effective surfactant, it is included in formulations for detergents and personal care products such as shampoos and body washes.
  • Biochemical Research: It serves as a critical component in protein analysis techniques like SDS-PAGE.
  • Pharmaceuticals: The compound is utilized as an emulsifying agent in drug formulations to enhance bioavailability.
  • Industrial

Research on the interactions of dodecyl hydrogen sulfate; propan-2-amine focuses on its effects on biological membranes and proteins. Studies have shown that it can disrupt lipid bilayers, influencing membrane fluidity and permeability. Additionally, its interaction with proteins can lead to denaturation, which is crucial for applications like electrophoresis.

Furthermore, investigations into its compatibility with various solvents and other surfactants are ongoing to optimize formulations for specific industrial applications .

Several compounds share structural similarities with dodecyl hydrogen sulfate; propan-2-amine:

Compound NameChemical FormulaUnique Features
Sodium dodecyl sulfateC12H25NaO4SC_{12}H_{25}NaO_4SSodium salt form, widely used in laboratories
Ammonium lauryl sulfateC12H25NH4OSO3C_{12}H_{25}NH_4OSO_3Uses ammonium as counterion; milder on skin
Potassium lauryl sulfateC12H25KOSO3C_{12}H_{25}KOSO_3Potassium salt form; similar applications
Lauryl glucosideC12H26O5C_{12}H_{26}O_5Nonionic surfactant derived from natural sources

Uniqueness

Dodecyl hydrogen sulfate; propan-2-amine stands out due to its balanced hydrophobic and hydrophilic properties, making it highly effective as a surfactant across diverse applications. Its ability to interact with both organic and aqueous phases enhances its versatility compared to other similar compounds .

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

325.22867977 g/mol

Monoisotopic Mass

325.22867977 g/mol

Heavy Atom Count

21

General Manufacturing Information

Sulfuric acid, monododecyl ester, compd. with 2-propanamine (1:1): INACTIVE

Dates

Last modified: 08-11-2024

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